6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Overview
Description
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol, also known as 6-Phenyl-4-piperidyl naphthalene-2-ol, is a small molecule with a wide range of potential applications in the field of drug discovery and development. It is a synthetic compound of the phenylpropan-2-yl and piperidin-1-yl groups, and is a derivative of naphthalene-2-ol. It has an interesting structure, which makes it a promising candidate for further studies in the field of medicinal chemistry.
Scientific Research Applications
Pharmacological Applications
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol: may have several pharmacological implications based on its chemical structure and properties. While specific studies on this compound are not readily available in my current database, we can infer potential applications by examining similar compounds and their uses in medicine.
Potential Therapeutic Agent
The compound’s structure suggests it could act on central nervous system receptors due to the presence of a piperidine ring, which is often seen in neurological drugs. It might be researched for its potential therapeutic effects on neurological disorders.
Drug Design and Development
Its unique structure could serve as a scaffold for designing new drugs. Cheminformatics tools can be used to compute its physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Phytochemical Research
Given the compound’s potential origin from medicinal plants, it could be part of phytochemical studies aiming to understand the therapeutic uses of plant-derived chemicals. This aligns with databases like IMPPAT, which catalog phytochemicals and their therapeutic uses .
properties
IUPAC Name |
6-(2-phenylpropan-2-yl)-4-piperidin-1-ylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-24(2,19-9-5-3-6-10-19)20-12-11-18-15-21(26)17-23(22(18)16-20)25-13-7-4-8-14-25/h3,5-6,9-12,15-17,26H,4,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRXVHRTUYJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C(C=C3C=C2)O)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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